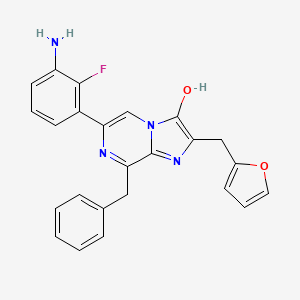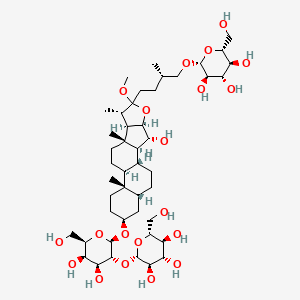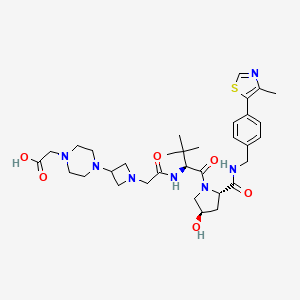![molecular formula C21H23N5 B12383595 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is a synthetic compound known for its significant biological activity. It is recognized for its role as an agonist of toll-like receptors 7 and 8 (TLR7/8), which are crucial in the activation of the innate immune system
Méthodes De Préparation
The synthesis of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the imidazoquinoline core.
Formation of the Imidazoquinoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced at the 2-position of the imidazoquinoline core through alkylation reactions.
Attachment of the Aminophenylmethyl Group: The final step involves the attachment of the 4-aminophenylmethyl group to the imidazoquinoline core, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the imidazoquinoline core into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating immune responses, particularly through TLR7/8 activation.
Medicine: It shows promise in immunotherapy, particularly in cancer treatment and as a vaccine adjuvant.
Mécanisme D'action
The primary mechanism of action of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves the activation of toll-like receptors 7 and 8 (TLR7/8). Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of the innate immune system. This includes the production of cytokines and the maturation of dendritic cells, which are essential for initiating adaptive immune responses .
Comparaison Avec Des Composés Similaires
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern and its potent activity as a TLR7/8 agonist. Similar compounds include:
Imiquimod: Another TLR7 agonist used topically for treating warts and certain skin cancers.
Resiquimod: A TLR7/8 agonist with similar immune-modulating properties.
Gardiquimod: A synthetic compound with TLR7 agonistic activity.
These compounds share structural similarities but differ in their specific substitutions and pharmacokinetic properties, which influence their biological activity and therapeutic applications.
Propriétés
Formule moléculaire |
C21H23N5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24) |
Clé InChI |
XURWVKISYBUGHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)










